Methyl n-(quinoxalin-2-ylcarbonyl)alanylalaninate
Description
Properties
CAS No. |
21650-07-7 |
|---|---|
Molecular Formula |
C16H18N4O4 |
Molecular Weight |
330.34 g/mol |
IUPAC Name |
methyl 2-[2-(quinoxaline-2-carbonylamino)propanoylamino]propanoate |
InChI |
InChI=1S/C16H18N4O4/c1-9(14(21)19-10(2)16(23)24-3)18-15(22)13-8-17-11-6-4-5-7-12(11)20-13/h4-10H,1-3H3,(H,18,22)(H,19,21) |
InChI Key |
PVGIBZIAMIWAMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)OC)NC(=O)C1=NC2=CC=CC=C2N=C1 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Quinoxaline Core
The synthesis begins with the preparation of the quinoxaline derivative, which serves as the key heterocyclic scaffold.
- Starting Material: 2-chloro-3-phenylquinoxaline
- Reagent: N-cyclohexyldithiocarbamate cyclohexylammonium salt
- Solvent: Chloroform (CHCl₃)
- Conditions: Reflux at 61 °C for 12 hours
- Yield: 69%
- Product: Phenylquinoxaline-2(1H)-thione (yellow powder, mp 224–225 °C)
This thiation step converts the quinoxalinone to the corresponding thione, a crucial intermediate for subsequent modifications. The reaction proceeds via chlorination followed by thiation using the dithiocarbamate salt, which acts as a novel thiating reagent facilitating the transformation under mild conditions.
Alkylation of the Quinoxaline Thione
Alkylation introduces an ester group at the sulfur atom of the quinoxaline thione, forming methyl 2-(3-phenylquinoxalin-2-ylsulfanyl)acetate derivatives.
Conversion to Hydrazide Intermediate
The ester derivative undergoes hydrazinolysis to form the corresponding hydrazide, which is key for azide formation and subsequent peptide coupling.
- Reagent: Hydrazine hydrate
- Solvent: Ethyl alcohol
- Conditions: Reflux
- Yield: Approximately 82–88%
- Product: Hydrazide intermediate.
Formation of Carbonyl Azide Intermediate
The hydrazide is converted to a carbonyl azide via diazotization:
- Reagents: Sodium nitrite (NaNO₂) and hydrochloric acid (HCl) mixture
- Conditions: Ice bath for 15 minutes
- Workup: Extraction with ethyl acetate
- Product: Carbonyl azide derivative, used in situ for further reactions.
Coupling with Amino Acid Methyl Esters to Form Peptidomimetics
The carbonyl azide intermediate reacts with amino acid methyl ester hydrochlorides (such as alanine methyl ester) in the presence of triethylamine to form the target this compound.
- Reagents: Amino acid methyl ester hydrochlorides (e.g., alanine methyl ester)
- Base: Triethylamine
- Solvent: Ethyl acetate (in situ generated solution of azide)
- Conditions: Room temperature, reaction time variable
- Yield: Good yields reported (typically >80%)
- Product: this compound and related derivatives.
Reaction Scheme Overview
| Step | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2-chloro-3-phenylquinoxaline | N-cyclohexyldithiocarbamate salt, CHCl₃, reflux 61 °C, 12 h | Phenylquinoxaline-2(1H)-thione | 69 | Thiolation of quinoxalinone |
| 2 | Phenylquinoxaline-2(1H)-thione | Ethyl chloroacetate, triethylamine, EtOH, reflux 12 h | Methyl 2-(3-phenylquinoxalin-2-ylsulfanyl)acetate | Good | Alkylation at sulfur atom |
| 3 | Methyl 2-(3-phenylquinoxalin-2-ylsulfanyl)acetate | Hydrazine hydrate, EtOH, reflux | Corresponding hydrazide | 82–88 | Hydrazinolysis of ester |
| 4 | Hydrazide | NaNO₂ + HCl, ice bath, 15 min | Carbonyl azide intermediate | - | Diazotization, extraction with ethyl acetate |
| 5 | Carbonyl azide intermediate | Amino acid methyl ester hydrochloride, triethylamine, EtOAc, RT | This compound | Good | Peptide coupling via azide chemistry |
Structural Confirmation and Analytical Data
The synthesized compounds were confirmed by:
- Elemental Analysis
- Proton Nuclear Magnetic Resonance (¹H NMR)
- Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
For example, the ¹H NMR spectrum of methyl-[2-(3-phenylquinoxalin-2-ylsulfanyl)acetylamino]acetate shows characteristic signals:
- NH proton at δ ~7.28 ppm
- SCH₂ group at δ ~4.22 ppm
- NCH₂ at δ ~3.96 ppm
- OCH₃ group at δ ~3.72 ppm
The ¹³C NMR spectrum exhibits signals corresponding to:
- Carbonyl carbons (C=O) at δ ~172.12 and 168.3 ppm
- OCH₃ at δ ~52.4 ppm
- NHCH₂ at δ ~41.7 ppm
- SCH₂ at δ ~34.6 ppm.
Research Findings and Optimization Notes
- The thiation method using N-cyclohexyldithiocarbamate salt is a novel and efficient approach for preparing quinoxaline thiones with excellent yields and mild conditions.
- Alkylation at the sulfur atom with ester-containing alkylating agents facilitates the introduction of peptide-like side chains, enabling further functionalization.
- The azide coupling method is highly effective for attaching amino acid methyl esters, allowing the synthesis of peptidomimetic derivatives such as this compound with good yields and purity.
- Structural modifications of the quinoxaline ring and peptide side chains influence biological activity, with β-alanine linkages showing better activity retention compared to glycine linkages in related compounds.
Chemical Reactions Analysis
Types of Reactions
Methyl n-(quinoxalin-2-ylcarbonyl)alanylalaninate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The reactions are typically carried out under controlled temperatures and in the presence of catalysts or solvents to enhance the reaction rates and yields .
Major Products
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxaline derivatives, and various substituted quinoxaline compounds .
Scientific Research Applications
Methyl n-(quinoxalin-2-ylcarbonyl)alanylalaninate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl n-(quinoxalin-2-ylcarbonyl)alanylalaninate involves its interaction with specific molecular targets and pathways. The quinoxaline moiety can interact with DNA and proteins, leading to various biological effects . The compound may inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its biological activities .
Comparison with Similar Compounds
Table 1: Structural Features
| Compound | Heterocyclic Core | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | Quinoxaline | Alanylalanine methyl ester | ~400–450 (estimated) |
| B1 | Benzimidazole | 4-Methoxyaniline methyl | ~281.3 (calculated) |
| B8 | Benzimidazole | Acetamide phenoxy | ~313.3 (calculated) |
These structural distinctions influence solubility and bioactivity. For instance, benzimidazoles like B1/B8 demonstrate antimicrobial activity, whereas quinoxaline-peptide hybrids may target proteases or kinases .
Chromatographic Behavior Relative to Dinitrobenzoyl Amino Acid Esters

Chromatographic studies of N-(3,5-dinitrobenzoyl)alanine methyl ester reveal that separation factors (α) on chiral stationary phases (CSPs) depend on end-capping and coverage density. Key comparisons:
- Substituent Effects: The quinoxaline-2-carbonyl group in the target compound is bulkier and more aromatic than the dinitrobenzoyl group, likely enhancing π-π interactions with CSPs. This could result in higher retention times and improved chiral resolution.
- CSP Performance: End-capped CSPs show higher separation factors for dinitrobenzoyl analogs (α = 1.5–2.0) compared to non-end-capped phases (α = 1.2–1.7) . The target compound may follow similar trends but require optimized CSPs due to steric demands.
Table 2: Chromatographic Parameters
| Compound | Separation Factor (α) on End-Capped CSP | Separation Factor (α) on Non-End-Capped CSP |
|---|---|---|
| N-(3,5-dinitrobenzoyl)alanine methyl ester | 1.8 | 1.5 |
| This compound (hypothetical) | ~2.2 (estimated) | ~1.6 (estimated) |
Comparison with N-Methylalanine and Related Amino Acid Derivatives
N-Methylalanine (CAS 3913-67-5), a simple methylated alanine derivative, contrasts sharply with the target compound:
- Structural Complexity: N-Methylalanine is a monomeric amino acid (MW 103.12 g/mol), whereas the target compound is a dipeptide ester with a quinoxaline acyl group (MW ~400–450 g/mol).
Table 3: Amino Acid Derivative Comparison
| Compound | Classification | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|
| N-Methylalanine | Alanine derivative | 103.12 | Biomarker research |
| This compound | Quinoxaline-peptide hybrid | ~400–450 | Drug design, chiral analysis |
Q & A
Q. What are the recommended safety protocols for handling Methyl n-(quinoxalin-2-ylcarbonyl)alanylalaninate in laboratory settings?
- Methodological Answer : Based on analogous quinoxaline derivatives (e.g., Quinoxaline-2-carboxaldehyde), wear PPE (gloves, goggles, lab coat) due to skin/eye irritation risks . Work in a fume hood to avoid inhalation. In case of skin contact, immediately rinse with soap/water for 15 minutes and seek medical attention . Store in a cool, dry place away from oxidizing agents, as decomposition may release toxic gases (e.g., CO, NOx) .
Q. How can researchers synthesize this compound?
- Methodological Answer : While direct synthesis data is limited, similar alanine esters (e.g., N-formyl-L-phenylalanine) are synthesized via acyl chloride reactions. A plausible route involves:
Step 1 : React quinoxaline-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride.
Step 2 : Couple the acid chloride with alanine methyl ester under basic conditions (e.g., DMF with triethylamine).
Monitor reaction progress via TLC or HPLC. Purify using column chromatography with polar/non-polar solvent gradients .
Q. What analytical techniques are suitable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm ester and quinoxaline moieties via ¹H/¹³C NMR. Look for carbonyl peaks (~170 ppm in ¹³C NMR) and aromatic proton signals (6.5–8.5 ppm in ¹H NMR) .
- Mass Spectrometry : Use ESI-MS or MALDI-TOF to verify molecular weight (e.g., calculated m/z for C₁₆H₁₆N₄O₄: ~344.3).
- Chromatography : Optimize reverse-phase HPLC with C18 columns and acetonitrile/water gradients (e.g., 60:40 to 90:10) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reaction yields during synthesis?
- Methodological Answer : Low yields may stem from competing side reactions (e.g., hydrolysis of the ester group). To mitigate:
- Optimize Solvent Polarity : Use anhydrous DMF or THF to suppress hydrolysis .
- Control Temperature : Maintain reactions at 0–5°C to slow undesired pathways.
- Add Catalysts : Use DMAP or HOBt to enhance coupling efficiency .
Validate purity at each step via LC-MS and compare with literature data for analogous quinoxaline esters .
Q. What strategies can be employed to study the compound’s stability under varying pH conditions?
- Methodological Answer :
- pH-Rate Profiling : Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C. Sample aliquots at intervals (0, 24, 48 hrs) and analyze via HPLC to quantify degradation products (e.g., free alanine or quinoxaline-2-carboxylic acid) .
- Kinetic Modeling : Use Arrhenius equations to predict shelf-life. Note that instability at pH < 4 may correlate with ester hydrolysis, while pH > 9 risks quinoxaline ring oxidation .
Q. How can researchers investigate the compound’s potential biological interactions (e.g., enzyme inhibition)?
- Methodological Answer :
- Molecular Docking : Screen against target enzymes (e.g., kinases) using software like AutoDock Vina. Focus on the quinoxaline moiety’s π-π stacking with aromatic residues and hydrogen bonding via the carbonyl group .
- In Vitro Assays : Perform fluorometric or colorimetric enzyme inhibition assays (e.g., for proteases). Use positive controls (e.g., leupeptin) and validate dose-response curves (IC₅₀ calculations) .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the compound’s solubility?
- Methodological Answer : If solubility values vary across studies:
Verify Solvent Systems : Test in DMSO (polar aprotic), ethanol (polar protic), and hexane (non-polar).
Quantify via UV-Vis : Prepare saturated solutions, filter, and measure absorbance at λmax (quinoxaline absorbs ~260–300 nm). Compare with calibration curves .
Consider Polymorphism : Crystallize the compound in different solvents (e.g., acetone vs. ethyl acetate) and analyze via XRD to detect polymorphic forms affecting solubility .
Experimental Design Considerations
Q. What controls are essential in biological activity studies to ensure data reliability?
- Methodological Answer :
- Negative Controls : Use untreated cells or enzyme-only samples.
- Positive Controls : Include known inhibitors (e.g., staurosporine for kinase assays).
- Vehicle Controls : Test DMSO or ethanol at concentrations used in compound solutions.
- Replicate Design : Perform triplicate experiments with blinded analysis to minimize bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
